1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone
Description
Properties
Molecular Formula |
C11H9N3O3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone |
InChI |
InChI=1S/C11H9N3O3S/c1-8(15)13-7-6-12-10(13)4-2-9-3-5-11(18-9)14(16)17/h2-7H,1H3/b4-2+ |
InChI Key |
BJYIRAKHEVXNEI-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)N1C=CN=C1/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1C=CN=C1C=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Nitrothiophene Intermediate
The synthesis begins with the preparation of the 5-nitrothiophene moiety, which is typically achieved by electrophilic aromatic substitution (nitration) of thiophene derivatives. The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid ring degradation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄, 0–40°C | 5-Nitrothiophene derivative |
This step yields 5-nitrothiophene, which serves as the key aromatic building block for subsequent vinylation and coupling reactions.
Vinylation of Nitrothiophene
The introduction of the ethenyl (vinyl) group onto the nitrothiophene ring is commonly achieved via palladium-catalyzed cross-coupling reactions such as the Mizoroki-Heck reaction. In this process, a halogenated nitrothiophene (e.g., 2-bromo-5-nitrothiophene) is reacted with a vinyl precursor under basic conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Vinylation (Mizoroki-Heck) | Pd catalyst, base (triethylamine), DMF or acetonitrile, 80–100°C | (E)-2-(5-nitrothiophen-2-yl)ethenyl intermediate |
This reaction forms the conjugated ethenyl linkage with high stereoselectivity favoring the (E)-isomer, which is critical for the compound's biological and electronic properties.
Industrial and Laboratory Scale Considerations
Optimization for Yield and Purity
Industrial synthesis optimizes the above steps by:
- Using continuous flow reactors to improve heat and mass transfer.
- Employing green chemistry principles to minimize hazardous reagents and waste.
- Fine-tuning catalyst loading and reaction times to maximize yield and selectivity.
Purification and Characterization
Purification is typically achieved by recrystallization (e.g., ethanol) or chromatographic techniques. Characterization involves:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Melting Point Analysis | Purity check | Sharp melting point consistent with literature |
| IR Spectroscopy | Functional group confirmation | C=O stretch ~1700 cm⁻¹; Nitro group stretches ~1520 and ~1350 cm⁻¹ |
| ¹H NMR | Proton environment | Imidazole protons δ 7.3–8.5 ppm; vinyl protons δ 6.5–7.5 ppm |
| ¹³C NMR | Carbon environment | Carbonyl carbon δ ~200 ppm; aromatic carbons δ 110–150 ppm |
| Elemental Analysis (CHNS) | Empirical formula validation | %C, %H, %N within ±0.3% of theoretical |
These analyses confirm the structure and purity of the final compound.
Detailed Reaction Scheme Example
A representative synthetic scheme is as follows:
Bromination of 5-nitrothiophene:
5-Nitrothiophene + Br₂ (in H₂SO₄, 40°C) → 2-Bromo-5-nitrothiophene
-
2-Bromo-5-nitrothiophene + vinylimidazole-ethanone (Pd catalyst, triethylamine, DMF, 90°C) → 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone
This approach ensures the formation of the (E)-configured ethenyl bridge and the attachment of the imidazole ring bearing the ethanone substituent.
Research Findings and Applications Related to Preparation
- The compound’s synthesis is supported by analogous methodologies used in the preparation of hypoxia-activated prodrugs and nitroheterocyclic derivatives, where palladium-catalyzed coupling reactions are standard.
- The nitrothiophene moiety is sensitive to reaction conditions; thus, mild nitration and coupling conditions are preferred to avoid ring degradation.
- The imidazole ring introduction is critical for biological activity and is typically achieved via nucleophilic substitution or cross-coupling with vinylated intermediates.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nitration | HNO₃ / H₂SO₄, 0–40°C | Formation of 5-nitrothiophene |
| 2 | Bromination | Br₂ in H₂SO₄, 40°C | 2-Bromo-5-nitrothiophene intermediate |
| 3 | Mizoroki-Heck Coupling | Pd catalyst, triethylamine, DMF, 80–100°C | Vinylation and coupling with imidazole derivative |
| 4 | Imidazole Coupling | Imidazole derivative, base, reflux | Formation of final ethanone-substituted imidazole compound |
| 5 | Purification | Recrystallization, chromatography | Ensures high purity and yield |
| 6 | Characterization | IR, NMR, elemental analysis | Confirms structure and purity |
Chemical Reactions Analysis
Synthetic Pathways and Key Precursors
The compound’s synthesis likely involves a Mizoroki-Heck coupling between a halogenated 5-nitrothiophene derivative (e.g., 2-bromo-5-nitrothiophene) and a vinylimidazole precursor. This reaction, as demonstrated in hypoxia-activated prodrug syntheses, facilitates the formation of the ethenyl bridge between aromatic systems .
Example Reaction Scheme:
text2-Bromo-5-nitrothiophene + 1-Vinylimidazole-ethanone → Target Compound
Conditions : Palladium catalyst, base (e.g., triethylamine), polar aprotic solvent (DMF or acetonitrile), 80–100°C .
Observed Reactivity in Analogous Systems:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Bromination | Br₂ in H₂SO₄, 40°C | 4-Bromo-5-nitrothiophene derivative | |
| Nitration | HNO₃/H₂SO₄, >100°C | 4-Nitro-5-nitrothiophene (rare) |
Note : Nitration of electron-deficient thiophenes is uncommon due to competing ring decomposition .
Nucleophilic Substitution at the Imidazole Ring
The imidazole’s N-1 position is alkylated (via the ethanone group), leaving N-3 and C-2/C-4 positions available for nucleophilic attack.
Example Reactions:
-
Quaternization : Reaction with methyl iodide yields a cationic imidazolium salt .
-
Deprotonation and Alkylation : Using n-butyllithium at −78°C generates a lithio intermediate, which reacts with electrophiles (e.g., methyl iodide) .
Reduction of the Nitro Group
The nitro group on thiophene can be selectively reduced to an amine, altering electronic properties and enabling further functionalization.
Reduction Conditions:
| Reagent System | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol | 5-Aminothiophen-2-yl derivative | >90% | |
| SnCl₂/HCl (aqueous) | 5-Aminothiophen-2-yl derivative | 70–80% |
Applications : The resulting amine serves as a precursor for azo-coupling or diazotization reactions .
Condensation Reactions Involving the Ethanone Group
The acetyl group participates in Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones (chalcones) .
Example:
textTarget Compound + 4-Nitrobenzaldehyde → Chalcone derivative
Conditions : KOH/ethanol, room temperature, 12h .
Product Use : Chalcone derivatives are intermediates for heterocyclic systems (e.g., pyrazolines, triazoles) .
Cycloaddition and Rearrangement Reactions
The ethenyl linker enables participation in Diels-Alder or [2+2] cycloadditions.
Observed in Analogous Systems:
-
Diels-Alder Reaction : With electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts .
-
Photochemical [2+2] Cycloaddition : Under UV light, forming cyclobutane derivatives .
Oxidation and Sulfur-Specific Reactions
The thiophene sulfur may undergo oxidation to sulfoxide or sulfone states, though direct oxidation is uncommon. Indirect methods include:
Scientific Research Applications
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Stability and Reactivity
- Acetyl Group Retention: Alkylation reactions of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with bromoalkanes or benzyl chloride often result in acetyl group removal due to base-mediated substitution, yielding products like 2-(butylthio)-1H-benzo[d]imidazole (8) instead of the desired acetylated derivatives . This highlights the challenge of retaining the ethanone group under basic conditions, a critical factor in synthesizing analogs of the target compound.
- Nitro Group Positioning : In 2-(2-methyl-5-nitro-1H-imidazol-4-yl)ethyl 2-bromobenzoate, the nitro group on the imidazole ring enhances antiglycation activity . Comparatively, the nitro group on the thiophene ring in the target compound may influence electronic delocalization and bioactivity differently.
Antifungal Activity
- Sertaconazole (8i): A dichlorophenyl-substituted imidazole-ethanone derivative, sertaconazole demonstrates potent antifungal activity against Candida albicans, attributed to its dichlorophenyl and oxime ether groups .
- Oral Antifungal Agents: (E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride (1) shows oral efficacy in animal models, combining thiophene and imidazole motifs. Its fungicidal mechanism parallels miconazole but with improved bioavailability .
Anticonvulsant and Cytotoxic Activity
- Naphthyl Derivatives: 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone oxime esters exhibit anticonvulsant activity in maximal electroshock (MES) tests, with ED50 values comparable to phenytoin .
- Cytotoxicity: 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives show moderate activity against HCT-116 colon cancer and MCF-7 breast cancer cell lines, suggesting that aryl substituents enhance cytotoxicity .
Antioxidant and Anti-Inflammatory Activity
- NF-κB Inhibition: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-((3-hydroxypropyl)amino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone (CID-2858522) selectively inhibits PKC-driven NF-κB activation, highlighting the role of bulky aryl groups in modulating pathway selectivity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound (C11H9N3O3S) has a molecular weight of 263.27 g/mol, lower than sertaconazole (C20H15Cl3N2OS, 437.76 g/mol), which may improve solubility and bioavailability .
- Nitro Group Impact: The electron-withdrawing nitro group on thiophene may reduce metabolic stability compared to methoxy or hydroxy substituents in analogs like 1-[2-(4-methoxybenzylsulfanyl)-1H-benzo[d]imidazol-1-yl]ethanone (5.15) .
Biological Activity
The compound 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound is characterized by an imidazole ring and a nitrothiophene moiety, which are known to contribute to its biological activities. The molecular formula is .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Candida albicans | 16.69 |
Research indicates that the compound exhibits good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Antiviral Activity
The compound has also been investigated for its antiviral potential, particularly against HIV. In vitro studies reported an effective concentration (EC50) of against HIV-1 in MT-4 cells, which is significantly lower than many reference compounds . This suggests a high potency and selectivity in inhibiting viral replication.
Anticancer Activity
The anticancer effects of the compound were assessed using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to doxorubicin, a standard chemotherapy drug:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 12.8 |
| Doxorubicin | 3.13 |
These findings indicate that the compound may serve as a potent candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the nitrothiophene and imidazole components significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or diminish antimicrobial and anticancer activities .
Case Studies
- Antiviral Study : A study conducted by Zheng et al. highlighted the antiviral efficacy of this compound against HIV, demonstrating its potential as a lead compound for further development in antiviral therapies .
- Anticancer Study : Another investigation focused on its effects on MCF-7 cells showed promising results in inhibiting cell proliferation, suggesting that this compound could be a viable alternative or complement to existing chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone, and how are intermediates characterized?
A common approach involves coupling nitrothiophene derivatives with imidazole-containing precursors via Heck or Wittig reactions to form the ethenyl bridge. For example, describes refluxing chloroethanone intermediates with aryl amines in dioxane/K₂CO₃ to form structurally analogous imidazole-ethanones. Key intermediates are purified via recrystallization (ethanol) and characterized using melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.5–8.5 ppm) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Elemental analysis (CHNS): Validates empirical formula accuracy (e.g., %C, %N deviations <0.3%) .
- NMR: ¹H NMR identifies substituents (e.g., nitrothiophene protons at δ 7.8–8.2 ppm; imidazole protons at δ 7.3–7.6 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .
- IR: Confirms functional groups (e.g., nitro group stretches at ~1520 and ~1350 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening its activity?
- Antifungal: Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values) .
- Antimicrobial: Disk diffusion assays for bacterial strains (e.g., Staphylococcus aureus), with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like Z-isomers?
- Catalyst selection: Use Pd(OAc)₂/XPhos for stereoselective Heck coupling to favor the E-isomer .
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve nitrothiophene reactivity .
- Reaction monitoring: TLC (silica, ethyl acetate/hexane) tracks intermediate formation. Purity is enhanced via column chromatography (SiO₂, gradient elution) .
Q. How should researchers address contradictory data in biological activity studies?
- Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ values .
- Structural analogs: Synthesize derivatives (e.g., replacing nitrothiophene with benzothiazole) to isolate pharmacophores .
- Mechanistic studies: Use fluorescent probes (e.g., DAPI staining) to assess membrane permeability vs. target binding .
Q. What computational strategies predict its reactivity and stability under varying conditions?
- DFT calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electron-withdrawing effects of the nitro group on imidazole ring stability .
- Degradation pathways: Simulate hydrolysis/oxidation using Gaussian09; validate experimentally via HPLC-MS under acidic/alkaline conditions .
Q. How can environmental persistence be evaluated for this compound?
- Photolysis studies: Expose to UV light (254 nm) in aqueous solution; monitor degradation via LC-MS and quantify half-life .
- Soil adsorption: Use batch experiments with varying organic matter content; calculate Freundlich constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
